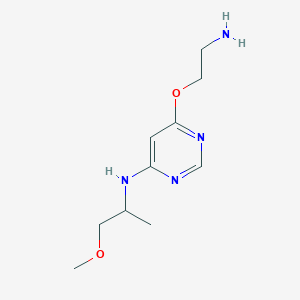
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine
描述
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine (6-AEP) is an organic compound that has been studied for its potential use in scientific research. 6-AEP is a derivative of pyrimidine and has a molecular weight of 206.3 g/mol. It is a white crystalline solid and is soluble in water. 6-AEP has been studied for its potential use in drug design and synthesis, and has been found to have a variety of biochemical and physiological effects.
科学研究应用
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine has been studied for its potential use in drug design and synthesis. It has been found to have a variety of biochemical and physiological effects, including the inhibition of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines, pyrimidines, and thymidine. This compound has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. This compound has been studied for its potential to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPPIV), which is involved in the breakdown of peptides. This compound has also been studied for its potential to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and xenobiotics.
作用机制
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the synthesis of purines, pyrimidines, and thymidine. This compound binds to the active site of DHFR, blocking the binding of the substrate, and thus inhibiting the enzyme’s activity. This compound has also been found to act as an inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. This compound binds to the active site of acetylcholinesterase, blocking the binding of the substrate, and thus inhibiting the enzyme’s activity. This compound has also been found to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPPIV). DPPIV is an enzyme involved in the breakdown of peptides. This compound binds to the active site of DPPIV, blocking the binding of the substrate, and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines, pyrimidines, and thymidine. This compound has also been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. This compound has been found to act as an inhibitor of the enzyme dipeptidyl peptidase IV (DPPIV), which is involved in the breakdown of peptides. This compound has also been found to modulate the activity of the enzyme cytochrome P450, which is involved in the metabolism of drugs and xenobiotics.
实验室实验的优点和局限性
One advantage of using 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine in laboratory experiments is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs and compounds. One limitation of using this compound in laboratory experiments is that it is not very stable, so it must be handled with care. Additionally, 6-
属性
IUPAC Name |
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-8(6-15-2)14-9-5-10(13-7-12-9)16-4-3-11/h5,7-8H,3-4,6,11H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQUHHMSVLYLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















